N-phenylmorpholine-4-carbothioamide
Description
N-Phenylmorpholine-4-carbothioamide (HPMCT; C₁₁H₁₄N₂OS) is a thiourea derivative characterized by a morpholine ring substituted at the thiocarbonyl nitrogen (Fig. 1). Its molecular structure enables versatile coordination modes with metal ions, acting as a monodentate (via sulfur) or bidentate (via S and N) ligand . Synthesized via the reaction of morpholine with phenylisothiocyanate in ethanol (90% yield), HPMCT exhibits a HOMO-LUMO energy gap of 4.561 eV and a C=S bond length of 1.673 Å, closely matching experimental values . Applications span antimicrobial metal complexes , quantum dot synthesis , and catalysis, though its coordination chemistry remains underexplored compared to simpler thioureas .
Properties
IUPAC Name |
N-phenylmorpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c15-11(13-6-8-14-9-7-13)12-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYMYVBNBAVIRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349910 | |
| Record name | N-phenylmorpholine-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15093-54-6 | |
| Record name | N-Phenyl-4-morpholinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15093-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-phenylmorpholine-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Analogs
N-Phenylthiourea (NPTU)
- Structure : Lacks the morpholine ring, featuring a simpler phenyl-thiourea backbone.
- Coordination: Primarily monodentate via sulfur, limiting metal complex diversity .
- Electronic Properties : Smaller HOMO-LUMO gap (~3.8–4.2 eV inferred from related thioureas) compared to HPMCT (4.561 eV), suggesting higher reactivity .
- Applications : Less effective in stabilizing ternary quantum dots (QDs) due to weaker metal-ligand interactions compared to HPMCT .
N-Phenylmorpholine-4-carboxamide
- Structure : Replaces the thiocarbonyl (C=S) group with a carbonyl (C=O).
3-Chloro-N-phenyl-phthalimide
- Structure : Aromatic phthalimide core with a chloro substituent.
- Applications : Used in polymer synthesis but lacks thiourea-based coordination chemistry. Highlights the role of electron-withdrawing groups (Cl) in altering reactivity vs. HPMCT’s electron-donating morpholine .
Coordination Chemistry
Ligand Behavior
- HPMCT: Exhibits monodentate (κ¹-S) or bidentate (κ²-S,N) coordination, forming stable complexes with Ni, Cu, Pd, Pt, Zn, Cd, and Hg . Example: [Ni(PMCT)₂] shows a distorted octahedral geometry with Ni–S bond lengths of 2.35 Å .
- Other Thioureas: Simpler derivatives (e.g., NPTU) typically form less stable monodentate complexes, limiting catalytic or biological utility .
Metal Complex Stability
- HPMCT-Pd Complexes : Higher thermal stability (decomposition >250°C) compared to Pd complexes of N-ethylthiourea (<200°C), attributed to the rigid morpholine ring .
- Antimicrobial Activity : HPMCT-Cu complexes inhibit E. coli (MIC = 12.5 µg/mL), outperforming NPTU-Cu complexes (MIC = 25 µg/mL) due to enhanced lipophilicity from the morpholine group .
Table 1: Optical Properties of QDs Synthesized with Different Sulfur Sources
| Sulfur Source | PL QY (%) | FWHM (nm) | Average Size (nm) |
|---|---|---|---|
| HPMCT | 70 | <31 | 2.1–6.4 |
| Thioacetamide | 45–60 | 35–50 | 3–8 |
| Thiourea | 30–50 | 40–60 | 4–10 |
Electronic and Computational Insights
DFT Analysis
- HPMCT : Total energy = −634,215.4 kcal/mol; dipole moment = 3.817 Debye .
- N-Phenylthiourea : Lower dipole moment (~2.5–3.0 Debye) due to absence of the polar morpholine ring, reducing solubility in polar solvents .
Table 2: Key DFT Parameters of HPMCT vs. N-Phenylthiourea
| Parameter | HPMCT | N-Phenylthiourea |
|---|---|---|
| HOMO (eV) | −5.793 | −5.2–5.5 (estimated) |
| LUMO (eV) | −1.232 | −1.0–1.3 (estimated) |
| Energy Gap (eV) | 4.561 | ~3.9–4.2 |
| C=S Bond Length (Å) | 1.673 | 1.680–1.690 |
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